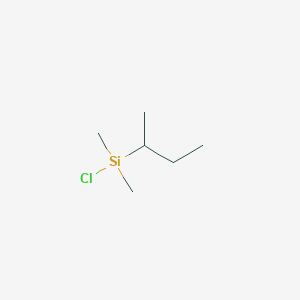

2-Butyldimethylchlorosilane

Description

Foundational Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are fundamental to contemporary chemical science due to their unique properties that bridge the gap between organic and inorganic materials. Their versatility has led to widespread applications, ranging from the development of advanced materials like silicones, which are used in everything from sealants to medical devices, to their crucial role in pharmaceuticals. organic-chemistry.orgorgsyn.org The stability of the silicon-carbon bond, combined with the diverse reactivity that can be engineered into these molecules, allows for the synthesis of complex molecular architectures. organic-chemistry.org

These compounds exhibit valuable properties such as thermal stability, chemical inertness, and flexibility, making them critical components in the design of advanced materials. google.com Their applications extend to water-resistant coatings, adhesives, and even as drug carriers and image enhancers in biomedical fields. google.com The ability to tailor the properties of organosilicon compounds by modifying the organic substituents attached to the silicon atom has been a key driver of innovation in this field. orgsyn.org

Overview of Chlorosilanes as Indispensable Synthetic Intermediates and Reagents

Chlorosilanes are a class of organosilicon compounds that contain at least one silicon-chlorine bond. They are highly reactive and serve as essential building blocks and intermediates in the synthesis of a vast array of other organosilicon compounds. tandfonline.comgelest.com Their utility stems from the high reactivity of the Si-Cl bond, which can be readily displaced by nucleophiles such as alcohols, amines, and organometallic reagents. tandfonline.com This reactivity makes them excellent silylating agents, a process that involves the introduction of a silyl (B83357) group (R₃Si) onto a molecule, often to protect a reactive functional group during a chemical synthesis. orgsyn.orgCurrent time information in Bangalore, IN.

The silylation of alcohols to form silyl ethers is a particularly common application of chlorosilanes. ncsu.eduwikipedia.org The stability of the resulting silyl ether is largely dependent on the steric bulk of the alkyl groups on the silicon atom. ncsu.edu For example, the widely used tert-butyldimethylchlorosilane (TBDMSCl) forms silyl ethers that are significantly more stable to hydrolysis than those derived from trimethylsilyl (B98337) chloride, due to the steric hindrance provided by the tert-butyl group. organic-chemistry.orgwikipedia.org This tunable stability is a key feature that makes chlorosilanes such powerful tools in multi-step organic synthesis. ncsu.edu

Different types of chlorosilanes, such as methylchlorosilanes, dimethylchlorosilanes, and trichlorosilanes, are used industrially to produce a wide range of silicone products, including oils, rubbers, and resins, through hydrolysis and polycondensation reactions. tandfonline.com

Specific Contextualization of 2-Butyldimethylchlorosilane in Academic Research

While a vast body of research exists for many chlorosilanes, this compound (also known as sec-butyldimethylchlorosilane) is a less commonly cited compound in academic literature compared to its more sterically hindered isomer, tert-butyldimethylchlorosilane (TBDMSCl). However, its chemical properties and potential applications can be understood by comparing it to its well-studied counterparts.

The primary difference between this compound and TBDMSCl lies in the structure of the butyl group attached to the silicon atom—a sec-butyl group in the former and a tert-butyl group in the latter. This structural variance has significant implications for the steric environment around the silicon atom. The sec-butyl group is less sterically demanding than the tert-butyl group. Consequently, this compound is expected to be more reactive as a silylating agent than TBDMSCl. gelest.com

This difference in reactivity would also affect the stability of the corresponding silyl ethers. Silyl ethers derived from this compound would be expected to be less stable towards acidic hydrolysis than TBDMS ethers, but more stable than those derived from less bulky silylating agents like triethylsilyl chloride (TESCl). thieme-connect.de This intermediate stability could be advantageous in synthetic strategies where a silyl protecting group of moderate lability is required.

While specific research focusing solely on this compound is not abundant, its role can be inferred within the broader context of studies on silyl protecting groups. The choice of a particular silylating agent in organic synthesis is often a fine balance between the ease of its introduction, its stability under various reaction conditions, and the ease of its selective removal. ncsu.edu this compound, therefore, represents a potentially useful reagent that occupies a specific niche in the spectrum of available silylating agents, offering a reactivity profile between the more common and well-documented reagents.

Below is a table comparing the properties of related silylating agents to provide context for the expected characteristics of this compound.

| Silylating Agent | Abbreviation | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Feature |

| Trimethylsilyl chloride | TMSCl | 108.64 | 57 | Highly reactive, forms labile silyl ethers. |

| Triethylsilyl chloride | TESCl | 150.72 | 144 | More stable than TMS ethers. |

| This compound | sec-BDMSCl | 150.72 | ~140-142 (estimated) | Expected intermediate reactivity and stability. |

| tert-Butyldimethylchlorosilane | TBDMSCl | 150.72 | 125 | Forms robust silyl ethers, widely used. wikipedia.orgsigmaaldrich.com |

| Triisopropylsilyl chloride | TIPSCl | 192.82 | 190-192 | Very bulky, forms highly stable ethers. gelest.com |

| tert-Butyldiphenylsilyl chloride | TBDPSCl | 274.88 | 112 (at 0.2 mmHg) | Very stable, particularly to acidic conditions. gelest.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl-chloro-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-5-6(2)8(3,4)7/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMZWYURQZUXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butyldimethylchlorosilane and Its Derivatives

Direct Synthetic Routes to Chlorosilanes Precursors and Analogues of 2-Butyldimethylchlorosilane

Direct methods for synthesizing chlorosilanes, which are precursors to and analogs of this compound, encompass classical organometallic techniques, modern chlorination protocols, and electrochemical approaches.

Classical Organometallic Approaches (e.g., Kipping Method) in Organosilane Synthesis

The synthesis of organosilicon compounds has historical roots in the work of Frederic Kipping at the beginning of the 20th century. wikipedia.orgresearchgate.net Kipping pioneered the use of Grignard reagents for the formation of silicon-carbon bonds, a foundational method in organosilane chemistry. researchgate.netacs.orggelest.com This approach, often referred to as the Kipping method, involves the reaction of a Grignard reagent (R-MgX) with a silicon halide, such as silicon tetrachloride (SiCl4). acs.org

The reaction of Grignard reagents with silicon tetrachloride is typically not selective and can lead to a mixture of products, including RSiCl3, R2SiCl2, R3SiCl, and R4Si. acs.org The degree of substitution can be influenced by adjusting the molar ratio of the reactants and the reaction conditions. acs.org For instance, a 1:1 molar ratio of ethylmagnesium bromide (C2H5MgBr) to SiCl4 yields primarily ethyltrichlorosilane (B93397) (C2H5SiCl3). acs.org The reactivity of chlorosilanes towards nucleophilic attack generally decreases as the number of organic substituents increases. acs.org

While effective, the Grignard synthesis on an industrial scale presents challenges, including the handling of large volumes of flammable solvents and the disposal or recycling of magnesium salts. acs.org

A common method for preparing tert-butyldimethylchlorosilane involves the reaction of tert-butyl chloride with dimethyldichlorosilane in the presence of magnesium in a mixed solvent of ether and cyclohexane. google.com The reaction is typically carried out at a temperature between 40 and 55 °C. google.com After the reaction, the mixture is treated with hydrochloric acid, and the resulting organic layer is purified by distillation to yield the final product. google.com

Hydrosilane Chlorination Protocols (e.g., using Hexachloroethane (B51795) and Palladium(II) Chloride)

A modern and efficient method for the synthesis of chlorosilanes from hydrosilanes involves a chlorination protocol utilizing hexachloroethane (Cl3CCCl3) and a catalytic amount of palladium(II) chloride (PdCl2). nih.govnih.gov This method has been shown to be highly effective for a variety of hydrosilanes, providing the corresponding chlorosilanes in good to quantitative yields under mild conditions. nih.govnih.govresearchgate.netresearchgate.net

The reaction is typically carried out by adding the hydrosilane to a mixture of hexachloroethane and PdCl2 at room temperature under an inert atmosphere. nih.gov The reaction is exothermic, and for larger scale reactions, cooling may be necessary. nih.gov The resulting chlorosilane can then be purified by vacuum distillation. nih.gov

This protocol offers several advantages over older methods, which often require high temperatures, long reaction times, or the use of expensive and toxic chlorinating agents. nih.gov The use of hexachloroethane as the chlorinating agent is particularly advantageous as it is an inexpensive and effective reagent. nih.govlookchem.com

Table 1: Examples of Hydrosilane Chlorination using Hexachloroethane and PdCl₂ nih.gov

| Hydrosilane | Product | Yield (%) |

| Triisopropylsilane | Triisopropylsilyl chloride | 99 |

| Triethylsilane | Triethylsilyl chloride | 98 |

| Phenyldimethylsilane | Phenyldimethylsilyl chloride | 95 |

| Diphenylmethylsilane | Diphenylmethylsilyl chloride | 96 |

Electrochemical Synthesis Approaches for Silylated Species

Electrochemical methods present an alternative pathway for the synthesis of organosilicon compounds, including functionalized silanes. electrochem.org These approaches can circumvent the use of hazardous reagents like alkali metals often employed in traditional methods. electrochem.org Electrochemical synthesis can be used to form Si-Si and Si-C bonds, and has been investigated for the preparation of peralkylated and perarylated silanes. electrochem.org

One electrochemical strategy involves the electrolysis of organic halides in the presence of chlorosilanes or alkoxysilanes in an organic solvent. electrochem.org With the appropriate choice of solvent, supporting salt, and electrolysis parameters, this one-step process can yield organofunctional silanes in high yields, up to 90%. electrochem.org Another approach involves the reductive activation of chlorosilanes to generate silyl (B83357) anion intermediates, which can then be used in subsequent coupling reactions to form disilanes and oligosilanes. nih.govchemrxiv.org This electrochemical method offers a milder alternative to the traditional Wurtz coupling, which uses harsh reducing metals. nih.govchemrxiv.org

Recent research has highlighted several notable contributions to the electrochemical synthesis of organosilicon compounds, focusing on the electroinduced cleavage of Si-H, Si-Cl, and Si-B bonds. rsc.org For instance, the electrosynthesis of organosilanols from hydrosilanes has been described, utilizing a reticulated vitreous carbon (RVC) anode and a nickel foam cathode. rsc.org

Catalytic Synthesis Strategies Utilizing this compound

Catalytic methods, particularly those involving transition metals, play a crucial role in the synthesis and functionalization of organosilanes.

Transition Metal-Catalyzed Cross-Coupling Reactions of Chlorosilanes

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions often employ palladium catalysts due to their high functional group tolerance and stability towards water and air. wikipedia.orgrsc.org

Palladium-catalyzed cross-coupling reactions have been successfully applied to the alkylation and arylation of monochlorosilanes. acs.orgnih.gov A notable advancement is the use of a palladium catalyst supported by the ligand DrewPhos, which enables the reaction of monochlorosilanes with primary and secondary alkylmagnesium halides (Grignard reagents). acs.orgnih.gov This is significant because it overcomes the high bond strength of the Si-Cl bond. acs.orgnih.gov

This method allows for the preparation of a wide range of alkyl and aryl silanes from readily available chlorosilanes and organomagnesium halides. acs.orgnih.gov The reaction tolerates various functional groups, including ethers, halogens, and alkenes, as well as sterically demanding coupling partners. nih.gov This formal silyl-Kumada reaction represents a direct utilization of monochlorosilanes in transition metal-catalyzed cross-coupling without the need for external activating agents. nih.gov The general mechanism for such cross-coupling reactions typically involves the oxidative addition of the organic halide to a low-valent palladium complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. wikipedia.org

Nickel-Catalyzed Transformations

Nickel-catalyzed reactions have emerged as powerful tools for the formation of carbon-silicon (C-Si) bonds, offering a cost-effective alternative to palladium-based systems. researchgate.netnsf.gov While direct nickel-catalyzed synthesis of this compound is not extensively documented, analogous transformations involving other chlorosilanes provide a strong basis for its potential synthesis routes. These reactions often involve the cross-coupling of a chlorosilane with an appropriate organometallic reagent or the functionalization of a suitable substrate.

One relevant approach is the nickel-catalyzed cross-coupling of chlorosilanes with organoaluminum reagents. lookchem.com For instance, dichlorosilanes can be selectively monoalkylated using this method. lookchem.com This suggests a plausible pathway where a dichlorodimethylsilane (B41323) could be reacted with a 2-butyl organoaluminum reagent in the presence of a nickel catalyst to yield this compound. The mechanism of such transformations is believed to involve the oxidative addition of the Si-Cl bond to a low-valent nickel species, followed by transmetalation with the organoaluminum reagent and subsequent reductive elimination to form the desired C-Si bond. acs.org

Furthermore, nickel-catalyzed reductive cross-electrophile coupling reactions have been developed to form C(sp³)–Si bonds from unactivated alkyl bromides and vinyl chlorosilanes. acs.org This methodology highlights the capability of nickel to facilitate the coupling of two electrophilic partners. A hypothetical route for synthesizing a 2-butyl substituted silane (B1218182) could involve the coupling of 2-bromobutane (B33332) with a suitable chlorosilane.

The mechanism of nickel-catalyzed silylation has been investigated, with studies on the silylation of aryl methyl ethers suggesting a catalytic cycle that includes the formation of a nickel-silyl complex, C-O bond cleavage, and C-Si reductive elimination. nih.gov Nickel-catalyzed decarbonylative silylation of silyl ketones also proceeds through a nickel(0) insertion into the Si-C(=O) bond. organic-chemistry.org These mechanistic insights underscore the versatility of nickel catalysis in forging C-Si bonds under various conditions.

A three-component nickel-catalyzed silylacylation of alkenes has also been reported, providing access to β-silyl ketones. nih.gov This reaction involves a [Ni]-SiR₃ complex as a key catalytic intermediate, demonstrating another avenue for the formation of silylated organic molecules. nih.gov

| Nickel-Catalyzed Reaction Type | Substrates | Catalyst System | Product Type | Potential Relevance to this compound |

| Cross-coupling with organoaluminum reagents | Dichlorosilanes, Organoaluminum reagents | Ni(0)/PCy₃ | Monosubstituted chlorosilanes | Direct synthesis from dichlorodimethylsilane and a 2-butylaluminum reagent. lookchem.com |

| Reductive cross-electrophile coupling | Unactivated alkyl bromides, Vinyl chlorosilanes | NiCl₂·DME / 4,4′-di-tert-butyl-2,2′-bipyridine / Mn | Alkylsilanes | Synthesis of 2-butyl substituted silanes. acs.org |

| Silylation of aryl methyl ethers | Aryl methyl ethers, Silylboranes | Ni(cod)₂ / Ligand | Arylsilanes | Mechanistic understanding of Ni-catalyzed C-O/Si-C bond formation. nih.gov |

| Decarbonylative silylation | Silyl ketones | Ni(cod)₂ / PnBu₃ | Arylsilanes | Formation of C-Si bonds via decarbonylation. organic-chemistry.org |

| Silylacylation of alkenes | Alkenes, Silylzinc chlorides, Acid chlorides | Ni(dme)Cl₂ / Ligand | β-Silyl ketones | Three-component synthesis of functionalized organosilanes. nih.gov |

Silyl-Heck Reactions Involving Chlorosilanes

The silyl-Heck reaction has become a significant method for the synthesis of vinylsilanes and allylsilanes, which are versatile intermediates in organic synthesis. nih.gov This reaction typically involves the palladium- or nickel-catalyzed coupling of a silylating agent with an alkene. nih.govresearchgate.net Chlorosilanes, such as this compound, can be employed as the silylating agent in these transformations, often requiring in situ activation. nsf.govnih.gov

In a typical palladium-catalyzed silyl-Heck reaction, a chlorosilane can be activated by the addition of an iodide salt, such as lithium iodide. nih.gov The reaction proceeds via the oxidative addition of the transiently formed silyl iodide to a low-valent palladium complex. This is followed by migratory insertion of the alkene into the palladium-silicon bond and subsequent β-hydride elimination to yield the unsaturated organosilane product. nih.gov The regioselectivity of the reaction is influenced by the nature of the alkene substrate and the catalyst system employed. nih.gov

Nickel-catalyzed silyl-Heck reactions have also been developed, often in the presence of a Lewis acid co-catalyst. researchgate.net These systems have been shown to effectively catalyze the reaction of various chlorosilanes, including monochloro-, dichloro-, and trichlorosilanes, with alkenes to produce the corresponding alkenylsilanes in high yields. researchgate.net A notable feature of these reactions with dichlorosilanes is the selective formation of monoalkenylsilanes. researchgate.net

Intramolecular silyl-Heck reactions have been utilized to synthesize cyclic unsaturated silicon heterocycles. nsf.govnih.gov In these cases, a molecule containing both a chlorosilyl group and an alkene moiety undergoes palladium-catalyzed cyclization to form five- or six-membered rings. nih.gov

| Catalyst System | Alkene Substrate | Silylating Agent | Product Type | Key Features |

| Palladium / Phosphine Ligand | Terminal Alkenes | Chlorosilane / LiI | Allylsilanes, Vinylsilanes | High regioselectivity, mild conditions. nih.gov |

| Nickel / Lewis Acid | Styrenes | Chlorosilane | Alkenylsilanes | High yields, selective monosubstitution for dichlorosilanes. researchgate.net |

| Palladium | Tethered Alkene-Chlorosilane | Intramolecular | Cyclic Unsaturated Silanes | Formation of 5- and 6-membered rings. nsf.govnih.gov |

Formation of 2-Butyldimethylsilylated Derivatives

The 2-butyldimethylsilyl group serves as a robust protecting group for various functional groups, particularly alcohols and phenols. Its derivatives are synthesized through several key reactions, including etherification, catalytic silylation, and the formation of derivatives of complex molecules like cyclodextrins, amino acids, and nucleosides.

Etherification Reactions for 2-Butyldimethylsilyl Ethers

The most common method for the formation of 2-butyldimethylsilyl ethers is the reaction of an alcohol or phenol (B47542) with this compound in the presence of a base. organic-chemistry.orgpsu.edu This reaction is analogous to the widely used protocol for the formation of tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org The choice of base and solvent is critical for the efficiency of the reaction. Imidazole (B134444) in dimethylformamide (DMF) is a classic and highly effective combination. organic-chemistry.org The reaction is believed to proceed through the formation of a more reactive silylating agent, the corresponding silylimidazolium species, in situ. researchgate.net

Alternative conditions have also been developed. For instance, silylation of alcohols can be achieved without a traditional base by using a mixture of dimethyl sulfoxide (B87167) (DMSO) and hexane (B92381) as the solvent system. psu.edu This method has been shown to be effective for primary and secondary alcohols. psu.edu The reaction of phenols with chlorosilanes to form silyl ethers is also a well-established transformation. nih.gov

| Alcohol/Phenol Type | Reagents | Solvent | Yield | Reference |

| Primary Alcohol | TBDMS-Cl, Imidazole | DMF | High | organic-chemistry.org |

| Secondary Alcohol | TBDMS-Cl, Imidazole | DMF | High | organic-chemistry.org |

| Phenol | TBDMS-Cl, Imidazole | DMF | High | organic-chemistry.org |

| Primary Alcohol | TBDMS-Cl | DMSO/Hexane | Good-High | psu.edu |

| Secondary Alcohol | TBDMS-Cl | DMSO/Hexane | Good-High | psu.edu |

Data presented for the analogous tert-butyldimethylsilyl (TBDMS) ethers, which are expected to have similar reactivity to 2-butyldimethylsilyl ethers.

Catalytic Silylation of Alcohols and Phenols (e.g., with Proazaphosphatrane)

To enhance the rate and efficiency of silylation, particularly for sterically hindered or sensitive substrates, catalytic methods have been developed. Proazaphosphatranes, also known as Verkade's superbases, have been identified as highly effective catalysts for the silylation of a broad range of alcohols and phenols using chlorosilanes like tert-butyldimethylsilyl chloride. organic-chemistry.org These catalysts are strong, non-ionic bases that can activate the chlorosilane or deprotonate the alcohol, facilitating the etherification reaction under mild conditions. rushim.ru The reactions are typically carried out in solvents like acetonitrile (B52724) at moderate temperatures. organic-chemistry.org This catalytic approach is advantageous as it often requires only a small amount of the catalyst and can tolerate a variety of functional groups. organic-chemistry.org

Preparation of Per-silylated Macrocyclic Structures (e.g., Cyclodextrins)

Cyclodextrins, which are cyclic oligosaccharides, can be chemically modified to alter their solubility and host-guest properties. Silylation of the hydroxyl groups of cyclodextrins is a common modification strategy. researchgate.netmdpi.com The reaction of a native cyclodextrin (B1172386) (α-, β-, or γ-cyclodextrin) with a chlorosilane, such as tert-butyldimethylsilyl chloride, in a suitable solvent like pyridine (B92270) leads to the formation of silylated cyclodextrins. researchgate.net By controlling the stoichiometry of the silylating agent, it is possible to achieve either partial or per-silylation (complete silylation of all hydroxyl groups). researchgate.net Persilylated cyclodextrins exhibit significantly different solubility profiles, becoming soluble in non-polar organic solvents. researchgate.net These modified cyclodextrins have applications in various fields, including as chiral stationary phases in chromatography and as components of drug delivery systems. mdpi.comscirp.org

Synthesis of Specific Amino Acid and Nucleoside Derivatives

The protection of functional groups in amino acids and nucleosides is a critical aspect of peptide and oligonucleotide synthesis. The 2-butyldimethylsilyl group, analogous to the tert-butyldimethylsilyl (TBDMS) group, can be used for this purpose.

In amino acid chemistry, the carboxylic acid and amino groups often require protection. Trialkylsilyl esters of N-protected amino acids can be prepared by reacting the N-protected amino acid with a trialkylsilyl chloride in the presence of a base like triethylamine (B128534) or imidazole. google.comacs.org For the preparation of tert-butyldimethylsilyl esters, dimethylformamide is a preferred solvent. google.com The silyl group can also be used to protect the side-chain hydroxyl group of amino acids like tyrosine. ug.edu.pl

In nucleoside chemistry, the hydroxyl groups of the ribose or deoxyribose sugar moiety are commonly protected with silyl groups during oligonucleotide synthesis. umich.eduatdbio.com The 2'-hydroxyl group of ribonucleosides is frequently protected with a TBDMS group. nih.govumich.eduspringernature.com The silylation is typically achieved by reacting the nucleoside with tert-butyldimethylsilyl chloride in the presence of a base. nih.gov The selective protection of the 2'-hydroxyl group over the 3'- and 5'-hydroxyl groups can be challenging and may require specific reaction conditions or the use of other protecting groups in a multi-step sequence. umich.edunih.gov

| Molecule Class | Functional Group Protected | Silylating Agent | Key Application | Reference |

| Amino Acids | Carboxylic Acid | TBDMS-Cl | Peptide Synthesis | google.com |

| Amino Acids | Side-chain Hydroxyl (e.g., Tyr) | TBDMS-Cl | Peptide Synthesis | ug.edu.pl |

| Nucleosides | 2'-Hydroxyl of Ribose | TBDMS-Cl | Oligonucleotide Synthesis | atdbio.comnih.gov |

Data presented for the analogous tert-butyldimethylsilyl (TBDMS) group, which serves as a model for the 2-butyldimethylsilyl group in these applications.

Reactivity Profiles and Mechanistic Investigations of 2 Butyldimethylchlorosilane

Nucleophilic Substitution Reactivity at the Silicon Center

The reactivity of 2-butyldimethylchlorosilane at its silicon center is fundamentally governed by nucleophilic substitution reactions. These reactions are pivotal for the introduction of the 2-butyldimethylsilyl protecting group onto various functional groups, most commonly alcohols. The mechanistic pathways and the factors influencing the rates of these reactions are critical to understanding the utility of this organosilane compound.

Silylation reactions involving this compound predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile, such as an alcohol, attacks the electrophilic silicon atom, leading to the simultaneous displacement of the chloride leaving group. The transition state of this reaction involves a pentacoordinate silicon intermediate.

A key determinant in the rate of SN2 reactions is steric hindrance around the reaction center. The silicon atom in this compound is bonded to a secondary butyl group, two methyl groups, and a chlorine atom. The secondary butyl group, with its branched structure, imposes significant steric bulk around the silicon center compared to less hindered silanes like trimethylchlorosilane. This steric congestion impedes the backside attack of the nucleophile, thereby slowing down the rate of silylation. The presence of bulky substituents on the silicon atom makes the electrophilic center less accessible to the incoming nucleophile, which is a hallmark of SN2 reactions. Consequently, silylation reactions with this compound are generally slower than those with less sterically demanding chlorosilanes.

The relative rates of SN2 reactions are highly sensitive to the substitution pattern at the electrophilic carbon (or in this case, silicon) atom. The general trend for SN2 reactivity is: methyl > primary > secondary >> tertiary. While this trend is typically applied to carbon centers, a similar principle applies to the silicon center of chlorosilanes. The steric hindrance imparted by the 2-butyl group in this compound places its reactivity somewhere between that of more hindered and less hindered silylating agents.

To enhance the rate of silylation reactions involving sterically hindered chlorosilanes like this compound, Lewis bases are often employed as catalysts. These catalysts, typically nitrogen-containing heterocycles such as imidazole (B134444) or 4-dimethylaminopyridine (B28879) (DMAP), function by activating the chlorosilane.

The mechanism of Lewis base catalysis involves the initial reaction of the Lewis base with this compound to form a highly reactive silylium-ion-like intermediate. This intermediate is significantly more electrophilic than the parent chlorosilane, rendering it more susceptible to nucleophilic attack by the alcohol. The formation of this activated species circumvents the high activation energy barrier associated with the direct attack of the alcohol on the sterically hindered chlorosilane.

Recent mechanistic analyses suggest that the interaction between the Lewis base and the chlorosilane can lead to the formation of a hypervalent silicon species. This adduct increases the electrophilicity of the silicon center and facilitates the subsequent nucleophilic attack. The choice of Lewis base and reaction conditions can be optimized to achieve efficient silylation even with challenging substrates.

Conversely, Lewis acids can also play a role in silylation and desilylation reactions. While less common for the silylation step with chlorosilanes, Lewis acids can activate the silicon-hyrdogen bond in hydrosilylation reactions. In the context of this compound, the focus remains on Lewis base catalysis to overcome the steric hindrance.

The reaction of Grignard reagents (RMgX) with chlorosilanes is a fundamental method for the formation of silicon-carbon bonds. Kinetic studies on the reactions of Grignard reagents with various chlorosilanes have provided insights into the factors governing their reactivity. These reactions are influenced by both the electronic and steric properties of the substituents on the silicon atom.

For this compound, the steric bulk of the 2-butyl group would be expected to decrease the rate of reaction with a Grignard reagent compared to less hindered chlorosilanes. The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the silicon center. The presence of bulky substituents on the silicon atom will sterically hinder this approach, leading to a slower reaction rate. Competition kinetic studies have been useful in determining the relative reactivities of different Grignard reagents.

Stability and Cleavage of 2-Butyldimethylsilyl Ethers

Once the 2-butyldimethylsilyl group is installed as a protecting group, its stability towards various chemical conditions and the methods for its selective removal become paramount.

Silyl (B83357) ethers exhibit a wide range of stability towards hydrolysis, which is a key factor in their selection as protecting groups. The stability is primarily influenced by the steric bulk of the substituents on the silicon atom. Generally, silyl ethers with bulkier substituents are more stable towards both acidic and basic hydrolysis.

The 2-butyldimethylsilyl (BDMS) ether is expected to have hydrolytic stability comparable to, or slightly different from, the commonly used tert-butyldimethylsilyl (TBDMS) ether due to the similar steric demand of the secondary butyl and tertiary butyl groups. The relative stability of various silyl ethers under acidic and basic conditions has been documented.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| Trimethylsilyl (B98337) (TMS) | 1 | 1 |

| Triethylsilyl (TES) | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBS/TBDMS) | 20,000 | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | 20,000 |

Data sourced from Wikipedia and a Harvard University resource.

Based on these trends, the 2-butyldimethylsilyl ether would be significantly more stable than TMS and TES ethers and possess a stability profile in the same range as TBDMS ethers, making it a robust protecting group for many synthetic transformations. Studies on the hydrolysis of various silyl ethers of phenols have also shown that bulkier silyl groups lead to greater stability. For instance, the half-life for the deprotection of a TBDMS ether of p-cresol (B1678582) is significantly longer under acidic conditions (4.5 hours) compared to basic conditions (3.5 minutes).

The most common method for the cleavage of silyl ethers, including 2-butyldimethylsilyl ethers, is through the use of a fluoride (B91410) ion source, with tetra-n-butylammonium fluoride (TBAF) being the most frequently employed reagent. The high affinity of fluoride for silicon is the driving force for this reaction, owing to the formation of a very strong Si-F bond.

The mechanism of fluoride-mediated desilylation involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. This attack leads to the formation of a pentacoordinate silicon intermediate. This intermediate is unstable and subsequently collapses, breaking the silicon-oxygen bond and liberating the protected alcohol. The other product is the corresponding fluorosilane, in this case, 2-butyldimethylfluorosilane.

The bulky tetrabutylammonium (B224687) cation in TBAF plays a crucial role in solubilizing the fluoride ion in organic solvents and can also provide steric shielding. The rate of desilylation is influenced by the steric hindrance around the silicon atom; less hindered silyl ethers are cleaved more rapidly. Therefore, the cleavage of a 2-butyldimethylsilyl ether would be expected to be slower than that of a trimethylsilyl ether but comparable to that of a tert-butyldimethylsilyl ether. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF).

Acid-Catalyzed De-protection Pathways

The cleavage of 2-butyldimethylsilyl ethers under acidic conditions is a fundamental transformation in synthetic chemistry. The general order of hydrolytic lability for common silyl ethers under acidic conditions is TMS (trimethylsilyl) > TES (triethylsilyl) > TBDMS (tert-butyldimethylsilyl) > TIPS (triisopropylsilyl) > TBDPS (tert-butyldiphenylsilyl). nih.gov The mechanism for acid-catalyzed deprotection is thought to proceed through a pentavalent silicon intermediate. stackexchange.com The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. A nucleophile, typically the conjugate base of the acid or the solvent (e.g., water, alcohol), then attacks the silicon center. stackexchange.com

The stability of the silyl ether to acidic conditions is significantly influenced by the steric bulk of the substituents on the silicon atom. fiveable.me The 2-butyl group, being a bulky alkyl substituent, confers considerable steric hindrance around the silicon atom, thereby slowing the rate of nucleophilic attack and enhancing its stability compared to less hindered silyl ethers like TMS. fiveable.menih.gov Consequently, while stable to many acidic conditions, cleavage can be achieved using various protic acids such as acetic acid, p-toluenesulfonic acid, or hydrochloric acid, with the reaction rate depending on the specific acid, solvent, and substrate. stackexchange.comorganic-chemistry.org

Selective Deprotection Methodologies

The selective removal of the 2-butyldimethylsilyl group in the presence of other protecting groups is a key advantage of its use. Several mild and highly selective reagents have been developed for this purpose.

N-Iodosuccinimide (NIS): A catalytic amount of N-iodosuccinimide (e.g., 5 mol%) in methanol (B129727) is highly effective for the deprotection of various alcoholic tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.orglookchem.com This method is exceptionally mild and chemoselective, allowing for the cleavage of alkyl TBDMS ethers while leaving phenolic TBDMS ethers intact. organic-chemistry.orgresearchgate.net The reaction proceeds at room temperature, and the workup is typically straightforward, involving filtration and solvent evaporation. lookchem.com

Oxone: An aqueous methanolic solution of Oxone (potassium peroxymonosulfate) provides a mild, efficient, and inexpensive method for selectively cleaving primary TBDMS ethers at room temperature. organic-chemistry.orgorganic-chemistry.org This reagent demonstrates remarkable selectivity, as TBDMS ethers of secondary and tertiary alcohols, as well as phenols, are not affected under the same conditions. organic-chemistry.org While primary TBDMS ethers are deprotected within a few hours, phenolic ethers require significantly longer reaction times (20-24 hours). organic-chemistry.org

Potassium Bifluoride (KHF2): KHF2 in methanol is a mild and effective reagent for the selective desilylation of phenol (B47542) TBDMS ethers at room temperature. nih.govscite.airesearchgate.net This method shows excellent functional group tolerance, leaving carboxylic esters, phenolic acetates, and TBDMS ethers of benzylic alcohols untouched. organic-chemistry.orgscite.ai In competition studies, phenolic TBDMS ethers are cleaved rapidly while those of primary and secondary alcohols remain intact. researchgate.net The ease of cleavage for phenolic ethers with KHF2 is generally TBDMS ≈ TBDPS > TIPS. nih.govresearchgate.net At elevated temperatures (60 °C), KHF2 can also deprotect TBDMS ethers of primary benzylic, allylic, and unactivated alcohols over a more extended period. nih.govresearchgate.net

| Reagent | Substrate Selectivity | Typical Conditions | Key Advantages |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Cleaves alcoholic TBDMS ethers in the presence of phenolic TBDMS ethers. organic-chemistry.org | Catalytic amount (5 mol%) in methanol, room temperature. lookchem.com | High chemoselectivity, mild conditions, inexpensive. organic-chemistry.org |

| Oxone | Cleaves primary TBDMS ethers in the presence of secondary, tertiary, and phenolic TBDMS ethers. organic-chemistry.org | 50% aqueous methanolic solution, room temperature. organic-chemistry.org | Mild, inexpensive, excellent selectivity for primary ethers. organic-chemistry.org |

| Potassium Bifluoride (KHF2) | Cleaves phenolic TBDMS ethers in the presence of alcoholic TBDMS ethers. nih.govscite.ai | Methanol, room temperature. nih.govresearchgate.net | High selectivity for phenolic ethers, tolerates esters and acetates. scite.ai |

Influence on Reaction Regioselectivity and Reactivity

Beyond its role as a protecting group, the 2-butyldimethylsilyl substituent can actively influence the outcome of chemical reactions through steric and electronic effects.

Steric Hindrance Effects in Chemical Transformations

The significant steric bulk of the 2-butyldimethylsilyl group is a defining characteristic that is frequently exploited to control regioselectivity and stereoselectivity. fiveable.mebohrium.com By physically obstructing one face of a molecule or a specific reactive site, the silyl ether can direct an incoming reagent to attack from a less hindered trajectory. nih.gov For instance, in glycosylation reactions, a bulky silyl group at the C2 position of a glycosyl donor can block the α-face, leading to the exclusive formation of the β-glycoside product. nih.gov This steric directing effect is a powerful tool in stereocontrolled synthesis, enabling the construction of specific isomers. stackexchange.comnih.gov

Electronic Effects of Silyl Substituents on Reaction Pathways

Silyl substituents exert electronic effects that can modify the reactivity of adjacent functional groups. Silicon is less electronegative than carbon and can act as an electron-donating group through inductive effects. mdpi.com In the context of silyl ethers, the silicon atom can stabilize nearby positive charges, such as those in oxocarbenium ion intermediates formed during glycosylation reactions. researcher.life This stabilization enhances the reactivity of the donor. Furthermore, the electronic nature of the substituents on the silicon atom itself can be tuned. Electron-withdrawing groups on the silicon atom decrease the electron density, making the corresponding silyl ether more labile to fluoride-based deprotection. wikipedia.org Conversely, electron-donating groups increase the electron density, enhancing stability. mdpi.com These electronic properties can be harnessed to fine-tune the reactivity and stability of the protecting group and influence the electronic environment of the substrate molecule. semanticscholar.org

Computational and Theoretical Studies on 2 Butyldimethylchlorosilane

Electronic Structure Elucidation

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Understanding the distribution of electrons and the nature of chemical bonds is crucial for predicting reactivity and spectroscopic behavior.

Quantum Chemical Calculations (e.g., DFT, TDDFT, Ab Initio Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule. These methods can be broadly categorized into ab initio and density functional theory (DFT) approaches.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. For 2-butyldimethylchlorosilane, these calculations would yield fundamental properties such as the molecule's total energy, optimized geometry (bond lengths and angles), and electron distribution.

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. mit.edu This approach is computationally more efficient than high-level ab initio methods, making it suitable for larger molecules. Various functionals (e.g., B3LYP, PBE0) are available to approximate the exchange-correlation energy. A DFT study of this compound would provide insights into its electronic properties, including ionization potential, electron affinity, and the energies of its molecular orbitals.

Time-Dependent Density Functional Theory (TDDFT): To investigate the excited states of this compound, TDDFT is the method of choice. It is an extension of DFT that allows for the calculation of electronic transition energies, which are crucial for understanding the molecule's response to light and predicting its UV-Vis absorption spectrum.

A hypothetical table of calculated geometric parameters for this compound, as would be obtained from these methods, is presented below.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Si-Cl | Calculated Value | |

| Si-C(sec-butyl) | Calculated Value | |

| Si-C(methyl) | Calculated Value | |

| C-C (in sec-butyl) | Calculated Value | |

| Cl-Si-C(sec-butyl) | Calculated Value | |

| C(methyl)-Si-C(methyl) | Calculated Value |

Wavefunction Analysis and Molecular Orbital Interactions

The results of quantum chemical calculations can be further analyzed to provide a deeper understanding of bonding and reactivity.

Wavefunction Analysis: This involves examining the mathematical function that describes the electronic state of the molecule. Techniques like Natural Bond Orbital (NBO) analysis can be used to understand charge distribution, hybridization, and donor-acceptor interactions within the this compound molecule. This would reveal the polarity of the Si-Cl bond and the nature of the silicon center.

Molecular Orbital Interactions: This analysis focuses on the combination of atomic orbitals to form molecular orbitals (MOs). A study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO would likely be localized on the more electron-rich parts of the molecule, and the LUMO on the electrophilic silicon center and the Si-Cl antibonding orbital. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

Reaction Mechanism Predictions and Energetics

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate species, and determining the energy barriers that control reaction rates.

Transition State Theory Applications in Reaction Rate Determination

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. researchgate.net It postulates the existence of a high-energy intermediate state, known as the transition state, which lies on the reaction coordinate between reactants and products. iphy.ac.cn By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, the rate constant (k) of a reaction can be estimated using the Eyring equation. For reactions involving this compound, such as its hydrolysis, TST would be applied to locate the transition state structure and calculate the activation energy, providing a quantitative measure of how fast the reaction is likely to proceed.

Potential Energy Surface Mapping and Reaction Coordinate Analysis

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org Mapping the PES for a reaction of this compound would involve calculating the energy of the system at various points along the reaction pathway. The reaction coordinate is the path of steepest descent from the transition state to the reactants and products. By analyzing the PES, one can identify reactants, products, intermediates, and transition states. For example, in the hydrolysis of this compound, the reaction coordinate would likely involve the approach of a water molecule to the silicon center and the subsequent cleavage of the Si-Cl bond. The PES would reveal the energy profile of this process, including the energy of any intermediates and the height of the energy barriers.

Spectroscopic Property Modeling and Interpretation

Computational methods can predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds. For this compound, these methods could provide valuable information about its vibrational and nuclear magnetic resonance spectra.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, these calculations would predict the characteristic stretching and bending frequencies of the Si-Cl, Si-C, and C-H bonds. This information would be invaluable for identifying the compound and for studying its structural changes under different conditions.

A hypothetical table of calculated vibrational frequencies is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Si-Cl stretch | Calculated Value |

| Si-C stretch | Calculated Value |

| C-H stretch (sec-butyl) | Calculated Value |

| C-H stretch (methyl) | Calculated Value |

| CH₂ bend | Calculated Value |

| CH₃ bend | Calculated Value |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict NMR chemical shifts and coupling constants. By calculating the magnetic shielding of the atomic nuclei, one can predict the positions of the signals in ¹H, ¹³C, and ²⁹Si NMR spectra. For this compound, these calculations would help in the assignment of the various proton, carbon, and silicon signals in the experimental NMR spectra, providing a powerful tool for structural elucidation.

While specific computational and theoretical studies on this compound are not prominently featured in the existing scientific literature, the methodologies described herein provide a robust framework for its investigation. The application of quantum chemical calculations, transition state theory, potential energy surface mapping, and spectroscopic modeling would undoubtedly yield a comprehensive understanding of the electronic structure, reactivity, and spectroscopic properties of this organosilane compound. Such theoretical insights are invaluable for guiding experimental work and for the rational design of new materials and chemical processes.

Computational NMR Spectroscopy for Structural Characterization

Computational Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for the structural elucidation of molecules, offering a synergistic approach with experimental data. For organosilicon compounds like this compound, quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict NMR chemical shifts (¹H, ¹³C, and ²⁹Si). This predictive capability is crucial for confirming molecular structures, assigning signals in complex spectra, and understanding the electronic environment of the nuclei.

The process typically involves optimizing the molecular geometry of this compound at a selected level of theory and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) using a reference standard, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ_sample = σ_ref - σ_sample.

Studies on various silane (B1218182) molecules have shown that DFT methods can provide reliable predictions of ²⁹Si NMR chemical shifts. acs.org While some functionals may introduce systematic errors, for instance, proportional to the number of hydrogen atoms bonded to silicon, empirical correction schemes can be applied to achieve excellent agreement with experimental values. acs.org The choice of the functional and basis set is critical for accuracy, and various computational protocols have been reviewed for calculating ¹³C NMR chemical shifts, which are also applicable to organosilanes. nih.gov

Although specific research focusing on the computational NMR spectroscopy of this compound is not extensively documented in the literature, the established methodologies allow for a theoretical prediction of its NMR spectra. Such a computational study would provide valuable data for its structural characterization. An illustrative table of predicted chemical shifts for this compound, as would be generated from a DFT/GIAO calculation, is presented below.

Illustrative Calculated NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ²⁹Si Chemical Shift (ppm) |

|---|---|---|---|

| Si | - | - | ~30-35 |

| Si-CH₃ | ~0.4 - 0.5 | ~2.0 - 3.0 | - |

| Si-CH(CH₃) | ~1.0 - 1.2 | ~25-30 | - |

| CH(CH₃) | ~1.8 - 2.0 | ~24-28 | - |

| CH₂CH₃ | ~1.4 - 1.6 | ~11-14 | - |

| CH₂CH₃ | ~0.9 - 1.0 | ~13-16 | - |

Note: This table is a hypothetical representation of data that would be obtained from a computational study. The values are estimated based on typical ranges for similar alkyldimethylchlorosilanes and are for illustrative purposes only.

Advanced Computational Methodologies in Organosilicon Chemistry

Application of Machine Learning and Neural Networks

In recent years, machine learning (ML) and neural networks have become transformative tools in chemistry, offering rapid and accurate predictions of molecular properties, thereby circumventing the high computational cost of traditional quantum mechanical methods. arxiv.org In the field of organosilicon chemistry, these advanced computational methodologies hold significant promise for accelerating the discovery and characterization of new compounds like this compound.

The application of ML, particularly Graph Neural Networks (GNNs), has shown remarkable success in predicting NMR chemical shifts. mdpi.comfrontiersin.org These models learn directly from the molecular graph (i.e., the connectivity of atoms), avoiding the need for manual feature engineering. arxiv.org By training on large datasets of known molecules with their experimental or DFT-calculated NMR spectra, a GNN can learn the intricate relationships between the chemical environment of an atom and its corresponding chemical shift. nih.govnih.gov For a molecule like this compound, a trained ML model could predict its ¹H and ¹³C NMR spectra almost instantaneously and with high accuracy. mdpi.com

Beyond spectroscopy, machine learning models can predict a wide range of molecular properties. nih.gov For an organosilicon compound, this could include physicochemical properties such as boiling point, reactivity, and stability, as well as quantum chemical properties like atomization energies. mindrank.ai The general workflow involves representing the molecule using a set of numerical descriptors or as a molecular graph. This representation is then fed into a trained model, such as a deep neural network or a gradient boosting algorithm, to output the predicted property.

The development of these models relies on the availability of large, high-quality datasets. While specific ML studies on this compound may not be available, the general frameworks are well-established and could be readily applied to this and other organosilicon compounds. An illustrative table showing potential molecular descriptors and predictable properties for this compound in an ML context is provided below.

Illustrative Machine Learning Model Inputs and Outputs for this compound

| Input: Molecular Descriptors | Output: Predicted Properties |

|---|---|

| Molecular Graph | ¹H NMR Chemical Shifts |

| 2D Fingerprints (e.g., Morgan) | ¹³C NMR Chemical Shifts |

| 3D Coordinates (Coulomb Matrix) | ²⁹Si NMR Chemical Shift |

| Atom/Bond Counts | Boiling Point |

| Topological Indices | Dipole Moment |

| Quantum Chemical Descriptors (e.g., HOMO/LUMO) | Reaction Outcome Probabilities |

Note: This table is a conceptual representation of how a machine learning model would be applied to this compound. It does not represent the output of a specific, published study.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 2-Butyldimethylchlorosilane Transformations

The transformation of organosilanes, including those derived from this compound, is heavily reliant on catalytic processes, most notably hydrosilylation. This reaction, which involves the addition of a Si-H bond across an unsaturated bond, is fundamental for creating carbon-silicon bonds. nih.gov Historically, this area has been dominated by precious metal catalysts, such as platinum complexes like Speier's and Karstedt's catalysts. sigmaaldrich.commdpi.com While effective, the high cost and potential for metal residue in products have spurred research into more sustainable alternatives. nih.gov

Emerging research focuses on catalysts based on earth-abundant and more economical transition metals. nih.gov Iron, cobalt, and nickel complexes have shown significant promise, offering new pathways for hydrosilylation reactions with unique selectivity. nih.govnih.gov

Iron-Based Catalysts: Iron complexes have been developed that can catalyze the regio- and enantioselective hydrosilylation of alkenes, a significant breakthrough in controlling the stereochemistry of the products. nih.gov For instance, specific iron-pincer catalysts have demonstrated high efficiency in the hydrosilylation of olefins. nih.gov

Cobalt-Based Catalysts: Cobalt complexes have been identified as effective catalysts for Markovnikov and anti-Markovnikov hydrosilylation of various substrates. nih.gov By carefully selecting the ligands, such as in Co(acac)₂/Xantphos systems, researchers can direct the regioselectivity of the addition of the silyl (B83357) group. nih.gov

Nickel-Based Catalysts: Nickel-based pincer complexes have shown remarkable activity, achieving high turnover numbers (TONs) in the hydrosilylation of ketones and aldehydes. nih.gov These catalysts can operate with impressive efficiency, with some systems converting substrates in mere minutes. nih.gov

The development of these non-noble metal catalysts is a critical step toward more cost-effective and sustainable industrial processes for organosilicon compounds.

| Catalyst Type | Metal Center | Key Advantages | Example Application |

|---|---|---|---|

| Pincer Complexes | Iron (Fe) | High efficiency, tolerates carbonyl groups | Hydrosilylation of 1-octene |

| (Aminomethyl)pyridine Complexes | Cobalt (Co) | High anti-Markovnikov selectivity | Hydrosilylation of vinylsilanes |

| Bis(phosphinite) Pincer Complexes | Nickel (Ni) | High Turnover Numbers (TONs) up to 82,000 | Hydrosilylation of ketones and aldehydes |

| Ruthenium(II) Complexes | Ruthenium (Ru) | Robust protocol for terminal acetylenes | Synthesis of α-vinylsilanes |

Exploration of New Synthetic Applications in Complex Molecular Architectures

The 2-butyldimethylsilyl (TBDMS) group, installed using this compound, is a cornerstone as a protecting group for alcohols in multi-step organic synthesis. organic-chemistry.orgwikipedia.org Its stability and selective removal under specific conditions make it invaluable in the construction of complex molecules like pharmaceuticals and natural products. wikipedia.org

The traditional role of silyl ethers is being expanded through innovative synthetic methodologies. Research is now focused on leveraging the silyl group not just as a passive shield but as an active participant in molecular construction.

Late-Stage Functionalization: New methods are being developed that allow for the transformation of robust C-H bonds into more reactive functional groups. sciencedaily.com This approach, known as C-H functionalization, opens up new avenues for modifying complex molecules in the later stages of a synthesis, a strategy where silyl ethers can play a crucial role in directing reactions or protecting sensitive sites. sciencedaily.com

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation to build complex products efficiently. rsc.org The use of silyl-protected intermediates in these reactions allows for the streamlined synthesis of diverse molecular scaffolds, enhancing pot, atom, and step economy. rsc.org

These advanced synthetic strategies highlight the evolving utility of silyl ethers from simple protecting groups to key components in the sophisticated assembly of complex molecular architectures. researchgate.net

Advanced Materials Design Leveraging 2-Butyldimethylsilane Moieties

The unique properties of organosilicon compounds make them ideal for the design of advanced materials. The incorporation of 2-butyldimethylsilyl groups into polymers and other materials can precisely tune their physical and chemical properties.

Sustainable Polymers: There is a growing focus on developing sustainable polymers from renewable resources like biomass. cofc.edu Organosilicon moieties can be incorporated into these bio-based polymers to enhance their thermal stability, mechanical properties, and resistance to degradation. This is particularly relevant in creating lightweight materials for industries like automotive and aerospace, contributing to reduced CO₂ emissions. tu-darmstadt.de

Sequence-Defined Macromolecules: Researchers are creating synthetic macromolecules with precisely defined monomer sequences, similar to DNA. nih.gov This control allows for the encoding of information at the molecular level. Silyl groups can be used as side chains in these polymers, influencing their self-assembly into well-defined nanostructures like duplexes. nih.gov For example, uniform dimethylsiloxane-lactic acid copolymers have been synthesized where discrete oligodimethylsiloxane blocks are conjugated to poly(lactic acid) blocks. nih.gov

Functional Surfaces and Gels: The "click" chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition, provides a highly efficient method for modifying surfaces and polymers. semanticscholar.org Silyl-containing molecules can be "clicked" onto surfaces to alter their properties, such as hydrophobicity, or used to create crosslinked polymer gels with tailored characteristics. semanticscholar.org

The ability to precisely place 2-butyldimethylsilyl groups within a material's structure is a powerful tool for creating next-generation plastics, coatings, and functional devices.

Integration of Predictive Computational Methods for Rational Design

The rational design of chemical reactions and catalysts is increasingly supported by computational chemistry. nih.gov These methods provide deep insights into reaction mechanisms and energetics, accelerating the discovery and optimization of new processes involving organosilanes.

Mechanism Elucidation: Density Functional Theory (DFT) is a powerful tool for studying the intricate steps of catalytic cycles, such as those in hydrosilylation. semanticscholar.org By modeling the interactions between the catalyst, silane (B1218182), and substrate, researchers can understand the factors that control reaction rate and selectivity. This knowledge is crucial for modifying catalysts to improve their performance.

Catalyst Design: Computational approaches allow for the in silico screening of potential catalysts before they are synthesized in the lab. By calculating the properties of hypothetical catalyst structures, scientists can predict their activity and stability, focusing experimental efforts on the most promising candidates. researchgate.net

Reaction Prediction: Logic-based and machine learning models are being developed to predict the outcomes of organic reactions. nih.gov These systems learn from vast databases of known chemical transformations to suggest plausible synthetic routes or to identify the optimal conditions for a desired transformation involving compounds like this compound. The process involves identifying the "reaction core"—the atoms where bonds change—and generalizing these transformations into predictive rules. nih.gov

The integration of these predictive tools is shifting chemical research from a trial-and-error approach to a more directed, design-oriented process, saving time and resources.

Sustainable and Green Chemistry Approaches in Organosilicon Synthesis

The principles of green chemistry are being increasingly applied to organosilicon synthesis to minimize environmental impact and enhance safety. ijsra.netdivyarasayan.org This philosophy encompasses the entire lifecycle of a chemical product, from the choice of starting materials to the final manufacturing process. sphinxsai.com

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste at the molecular level. ijsra.net Catalytic reactions, such as hydrosilylation, are inherently more atom-economical than stoichiometric processes. sphinxsai.com

Use of Renewable Feedstocks: Shifting from petrochemical-based starting materials to renewable resources, such as biomass. divyarasayan.orgsphinxsai.com Research into converting plant-based materials into valuable silicon-containing chemicals is an active area of investigation.

Energy Efficiency: Developing chemical processes that can be conducted at ambient temperature and pressure to reduce energy consumption. ijsra.netcuestionesdefisioterapia.com The use of highly active catalysts can significantly lower the energy requirements for organosilane transformations.

Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives, such as water or bio-derived solvents. rsc.org Micellar catalysis, which uses surfactants to facilitate organic reactions in water, is a promising technology in this area. rsc.org Additionally, this includes developing milder reagents for reactions like the deprotection of silyl ethers, avoiding harsh conditions. nih.govresearchgate.netorganic-chemistry.org

By embracing these principles, the chemical industry aims to develop manufacturing processes for organosilicon compounds that are not only efficient and economical but also environmentally responsible. divyarasayan.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.